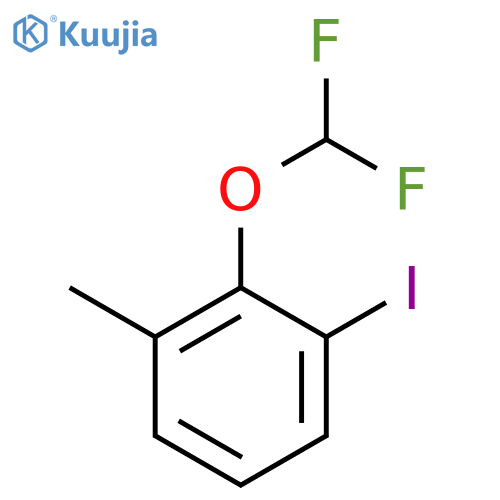Cas no 1261678-33-4 (2-(Difluoromethoxy)-3-iodotoluene)

1261678-33-4 structure
商品名:2-(Difluoromethoxy)-3-iodotoluene
CAS番号:1261678-33-4
MF:C8H7F2IO
メガワット:284.041861772537
CID:4791079
2-(Difluoromethoxy)-3-iodotoluene 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethoxy)-3-iodotoluene
- 2-(DIFLUOROMETHOXY)-1-IODO-3-METHYLBENZENE
-
- インチ: 1S/C8H7F2IO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,1H3
- InChIKey: DCPOPAWWNLYFBO-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(C)=C1OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2
2-(Difluoromethoxy)-3-iodotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793989-1g |
2-(Difluoromethoxy)-1-iodo-3-methylbenzene |
1261678-33-4 | 98% | 1g |
¥4645.00 | 2024-08-09 | |
| Alichem | A013001427-250mg |
2-(Difluoromethoxy)-3-iodotoluene |
1261678-33-4 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A013001427-500mg |
2-(Difluoromethoxy)-3-iodotoluene |
1261678-33-4 | 97% | 500mg |
$847.60 | 2023-09-03 | |
| Alichem | A013001427-1g |
2-(Difluoromethoxy)-3-iodotoluene |
1261678-33-4 | 97% | 1g |
$1490.00 | 2023-09-03 |
2-(Difluoromethoxy)-3-iodotoluene 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
1261678-33-4 (2-(Difluoromethoxy)-3-iodotoluene) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量